3-Iodo-4-methylphenol
Overview
Description
3-Iodo-4-methylphenol is an organic compound with the molecular weight of 234.04 . It is also known as 4-Iodo-3-methylphenol . The compound appears as a white to yellow to pale-brown to red solid .
Synthesis Analysis
The synthesis of phenols like 3-Iodo-4-methylphenol can be achieved by several methods such as hydrolysis of phenolic esters or ethers, reduction of quinones, or replacement of an aromatic amine by a hydroxyl group in the Bucherer reaction .Molecular Structure Analysis
The InChI code for 3-Iodo-4-methylphenol is1S/C7H7IO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
. This indicates that the compound has a methyl group (CH3) and a hydroxyl group (OH) attached to a phenol ring, with an iodine atom (I) substituted at the 3rd position. Physical And Chemical Properties Analysis
3-Iodo-4-methylphenol is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Identification in Mineral Water
3-Iodo-4-methylphenol, along with 2-iodophenol, was identified as the compound responsible for a medicinal off-odour in mineral water. High-resolution gas chromatography-mass spectrometry analysis indicated its extremely potent odour, with thresholds as low as 0.0003ng/L in air and 0.009μg/L in water. This compound primarily contributes to the medicinal off-odour in mineral water due to its higher odour potency compared to 2-iodophenol (Strube, Guth, & Buettner, 2009).
Water Analysis and Iodination
A procedure for determining methyl-substituted phenols in water involved the synthesis of iodine derivatives, including 3-Iodo-4-methylphenol. This method included iodination in water, extraction, and gas chromatography with electron-capture detection, highlighting the significance of 3-Iodo-4-methylphenol as an analytical marker in water quality assessment (Gruzdev, Kuzivanov, Zenkevich, & Kondratenok, 2013).
Environmental and Health Impact
The study on the occurrence and mammalian cell toxicity of iodinated disinfection byproducts in drinking water identified compounds such as 3-Iodo-4-methylphenol. These byproducts were found in most plants' waters, indicating potential environmental and health implications due to their presence in drinking water supplies (Richardson et al., 2008).
Reaction Kinetics and Formation
Research on the formation of iodo-trihalomethanes (I-THMs) during the oxidative treatment of iodide-containing drinking waters revealed the role of 3-Iodo-4-methylphenol in taste and odor problems in water. The study provided insights into the reaction kinetics of these compounds with natural organic matter, contributing to understanding water treatment processes (Bichsel & Gunten, 2000).
Environmental Decontamination
A study on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 mentioned the relevance of 3-Iodo-4-methylphenol in environmental bioremediation. The research highlighted the capability of specific microorganisms to utilize similar compounds for environmental decontamination purposes (Bhushan et al., 2000).
Safety And Hazards
properties
IUPAC Name |
3-iodo-4-methylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRHEJRMXKBBKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698954 | |
Record name | 3-Iodo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methylphenol | |
CAS RN |
626250-54-2 | |
Record name | 3-Iodo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.